molecular formula C8H5Br B021010 7-Bromobicyclo[4.2.0]octa-1,3,5-triene CAS No. 21120-91-2

7-Bromobicyclo[4.2.0]octa-1,3,5-triene

Cat. No.: B021010
CAS No.: 21120-91-2
M. Wt: 183.04 g/mol
InChI Key: AYNXHFRDABNHRX-UHFFFAOYSA-N
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Description

7-Bromobicyclo[4.2.0]octa-1,3,5-triene ( 21120-91-2), also known as 1-bromobenzocyclobutene, is a high-purity brominated bicyclic compound of significant interest in advanced organic synthesis and materials science research. This compound features a benzocyclobutene core functionalized with a bromine atom, making it a versatile building block for constructing complex molecular architectures. With a molecular formula of C 8 H 7 Br and a molecular weight of 183.05 g/mol, this reagent is particularly valued for its strained ring system that can undergo thermal electrocyclic ring-opening to form reactive ortho-quinodimethane intermediates. These transient species readily participate in [4+2] cycloaddition reactions, enabling the synthesis of complex polycyclic structures and novel molecular scaffolds. The bromine substituent provides an additional handle for further functionalization through transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings, allowing researchers to introduce diverse structural elements. This compound is offered in high purity (≥95%-98% by GC) and requires proper storage at refrigerated temperatures (0-10°C) under inert atmosphere to maintain stability. As a key intermediate in pharmaceutical development, materials chemistry, and chemical biology research, this compound enables access to structurally diverse compounds for drug discovery programs, functional polymer synthesis, and ligand design. Handle with appropriate safety precautions as it may cause eye irritation. Please note: This product is intended for research and further manufacturing use only. It is not intended for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromobicyclo[4.2.0]octa-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNXHFRDABNHRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340927
Record name 7-Bromobicyclo[4.2.0]octa-1,3,5-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21120-91-2
Record name 7-Bromobicyclo[4.2.0]octa-1,3,5-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context of Benzocyclobutene Derivatives in Synthesis

The journey of benzocyclobutene (BCB) and its derivatives in the realm of organic synthesis is a rich narrative of discovery and innovation. Although the first authenticated preparation of a BCB derivative was reported by Finkelstein in 1909, his work remained largely overlooked for several decades. ias.ac.inscispace.com It was not until 1956 that Cava and Napier independently synthesized the parent benzocyclobutene, confirming Finkelstein's earlier findings. ias.ac.in

The synthetic utility of benzocyclobutene derivatives stems from their ability to undergo thermal ring-opening to form highly reactive o-xylylenes (also known as o-quinodimethanes). ias.ac.in This transformation, driven by the release of strain from the four-membered ring and the recovery of aromaticity, provides a powerful tool for the construction of complex polycyclic systems. ias.ac.in Jensen and Coleman were the first to propose the intermediacy of an o-xylylene (B1219910) in the thermolysis of a benzocyclobutene derivative in the presence of a dienophile, leading to the formation of a tetralin derivative. ias.ac.in This discovery paved the way for the extensive use of benzocyclobutenes in Diels-Alder reactions, enabling the stereoselective synthesis of a wide array of intricate molecules. ias.ac.in Over the years, the chemistry of benzocyclobutenes has expanded significantly, with applications ranging from natural product synthesis to the development of advanced polymeric materials. researchgate.netresearchgate.net

Significance of Bridged Bicyclic Systems in Chemical Research

Bridged bicyclic compounds, a class of molecules where two rings share three or more atoms, hold a prominent position in chemical research due to their unique structural and stereochemical properties. youtube.com Unlike fused or spirocyclic systems, the presence of a bridge imparts significant rigidity to the molecular framework, limiting conformational flexibility. youtube.com This rigidity has profound implications for their chemical reactivity and biological activity.

A key concept in the stereochemistry of bridged systems is exo-endo isomerism, which describes the spatial arrangement of substituents relative to the bridge. youtube.com Furthermore, Bredt's rule, which states that a double bond cannot be placed at a bridgehead carbon if it would introduce excessive strain, governs the placement of unsaturation in these systems. youtube.com

The structural constraints and well-defined three-dimensional shapes of bridged bicyclic compounds have made them attractive scaffolds in medicinal chemistry and materials science. nih.govacs.orgrsc.org They are found in numerous natural products and pharmaceuticals, where their specific conformations are often crucial for their biological function. youtube.comnih.govacs.org The development of synthetic methodologies to access functionalized bridged bicyclic systems remains an active and important area of research. nih.govacs.org

Overview of 7 Bromobicyclo 4.2.0 Octa 1,3,5 Triene As a Model Compound

7-Bromobicyclo[4.2.0]octa-1,3,5-triene, also known as 1-bromobenzocyclobutene, serves as an excellent model compound for studying the chemistry of benzocyclobutene derivatives. nih.gov The presence of the bromine atom at the 7-position provides a handle for further functionalization and allows for detailed investigations into the reactivity of the strained cyclobutene (B1205218) ring.

Below are some of the key physical and chemical properties of this compound:

PropertyValue
Molecular FormulaC₈H₇Br
Molecular Weight183.04 g/mol nih.gov
Boiling Point90 °C at 10.5 mmHg (lit.) chemball.com
IUPAC NameThis compound nih.gov
CAS Number21120-91-2 nih.gov

The reactivity of this compound is dominated by the strained four-membered ring. Like other benzocyclobutene derivatives, it can undergo thermal ring-opening to generate a reactive o-xylylene (B1219910) intermediate. This intermediate can then participate in various cycloaddition reactions, making the parent compound a valuable building block in organic synthesis. ias.ac.in The disconnection approach is a common strategy for planning the synthesis of such carbocyclic rings. scribd.com

Scope and Objectives of Research on 7 Bromobicyclo 4.2.0 Octa 1,3,5 Triene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to determine the ground-state energy and electron density of a system, from which a wide array of chemical properties can be derived. For a molecule like 1,1-diphenyl-N-(pyridin-3-ylmethyl)methanimine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would form the foundation for all subsequent analyses.

Geometry Optimization and Conformational Landscapes

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms, or its equilibrium geometry, must be determined. Geometry optimization is a computational process that locates the minimum energy structure on the potential energy surface.

Vibrational Frequency Analysis and Simulated FT-IR Spectra

Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: it confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and it predicts the molecule's vibrational modes.

Each vibrational mode corresponds to a specific stretching, bending, or twisting motion of the atoms and has a characteristic frequency. These calculated frequencies and their intensities can be used to simulate the molecule's theoretical Fourier-Transform Infrared (FT-IR) and Raman spectra. By comparing a simulated spectrum to an experimentally measured one, researchers can validate the calculated structure and make definitive assignments of the spectral peaks to specific molecular motions. For 1,1-diphenyl-N-(pyridin-3-ylmethyl)methanimine, key vibrational modes would include the C=N imine stretch, C-H stretching of the aromatic rings, and various vibrations associated with the pyridine ring.

Illustrative Data Table for Key Vibrational Frequencies (Note: The following data is a hypothetical representation of expected results and is not from a published study.)

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)Expected IR Intensity
C-H Stretch (Aromatic)Phenyl, Pyridine Rings~3100-3000Medium
C=N StretchImine~1650-1630Strong
C=C Stretch (Aromatic)Phenyl, Pyridine Rings~1600-1450Medium-Strong
C-N StretchN-CH₂ Bond~1350-1250Medium

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule. It visualizes the electrostatic potential on the surface of the molecule's electron density. Different colors on the MEP map indicate regions of varying charge potential:

Red: Regions of most negative potential, rich in electrons, which are susceptible to electrophilic attack.

Blue: Regions of most positive potential, electron-poor, which are favorable for nucleophilic attack.

Green/Yellow: Regions of intermediate or neutral potential.

For 1,1-diphenyl-N-(pyridin-3-ylmethyl)methanimine, the MEP map would be expected to show the most negative potential (red) localized on the nitrogen atom of the pyridine ring and the nitrogen atom of the imine group, due to their lone pairs of electrons. These sites represent the most likely targets for protonation or interaction with electrophiles. The hydrogen atoms of the aromatic rings would exhibit positive potential (blue), while the carbon-rich phenyl rings would show relatively neutral (green) surfaces.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Molecular Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. sigmaaldrich.com

HOMO: The outermost orbital containing electrons. It represents the ability of the molecule to donate electrons, acting as a nucleophile.

LUMO: The innermost orbital without electrons. It represents the ability of the molecule to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. A large energy gap implies higher kinetic stability and lower chemical reactivity. For 1,1-diphenyl-N-(pyridin-3-ylmethyl)methanimine, the HOMO would likely be distributed over the electron-rich regions, such as the imine nitrogen and the phenyl rings, while the LUMO would be centered on the imine C=N bond and the pyridine ring.

Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

From the energies of the HOMO and LUMO, a set of global reactivity descriptors can be calculated to quantify a molecule's reactivity and stability. researchgate.netresearchgate.net These descriptors provide a quantitative basis for concepts derived from FMO theory.

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2: Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S) = 1 / η: The reciprocal of hardness. Soft molecules are more reactive.

Electronegativity (χ) = (I + A) / 2: Measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω) = μ² / (2η) (where μ = -χ): Measures the propensity of a species to accept electrons.

These calculations would provide a quantitative profile of the chemical nature of 1,1-diphenyl-N-(pyridin-3-ylmethyl)methanimine, allowing for comparisons with other related compounds.

Illustrative Data Table for Global Reactivity Descriptors (Note: The following data is a hypothetical representation of expected results and is not from a published study.)

ParameterSymbolFormulaHypothetical Value (eV)
HOMO EnergyEHOMO--6.20
LUMO EnergyELUMO--1.50
Energy GapΔEELUMO - EHOMO4.70
Chemical Hardnessη(I - A) / 22.35
Chemical SoftnessS1 / η0.43
Electrophilicity Indexωμ² / (2η)3.15

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular bonding and interaction among orbitals. It provides a detailed picture of charge distribution and delocalization within the molecule. orientjchem.orgnih.gov The analysis examines interactions between filled "donor" NBOs (bonding or lone pair orbitals) and empty "acceptor" NBOs (antibonding or Rydberg orbitals).

Computational and Quantum Chemical Analyses of 1,1-diphenyl-N-(pyridin-3-ylmethyl)methanimine

Extensive research into the computational and quantum chemical properties of the specific Schiff base compound, 1,1-diphenyl-N-(pyridin-3-ylmethyl)methanimine, particularly concerning its nonlinear optical (NLO) characteristics, has not been found in publicly available scientific literature. While the field of computational chemistry offers robust methods to investigate such properties, specific studies detailing the molecular first hyperpolarizability and structure-NLO relationships for this exact molecule are not presently documented.

Computational Chemistry and Quantum Chemical Investigations

Theoretical studies employing quantum chemical methods are pivotal in understanding and predicting the NLO properties of molecular systems. These computational approaches allow for the elucidation of electronic and structural factors that govern the NLO response, providing insights that are crucial for the rational design of new materials.

Calculation of Molecular First Hyperpolarizability (βtotal)

The molecular first hyperpolarizability (βtotal) is a key tensor quantity that characterizes the second-order NLO response of a molecule. A non-zero βtotal value is a prerequisite for a material to exhibit second-harmonic generation (SHG), a phenomenon where light of a certain frequency is converted to light with double that frequency.

Computational chemists typically employ quantum chemical methods, such as Density Functional Theory (DFT), to calculate the βtotal of a molecule. The selection of an appropriate functional and basis set is critical for obtaining accurate results. For instance, the B3LYP functional is commonly used for such calculations. The finite field (FF) approach is a widely used method to compute hyperpolarizability, where the response of the molecular dipole moment to an external static electric field is calculated.

Although no specific βtotal values for 1,1-diphenyl-N-(pyridin-3-ylmethyl)methanimine have been published, a hypothetical data table based on typical computational outputs is presented below for illustrative purposes. The values would be expressed in electrostatic units (esu).

ComponentValue (x 10⁻³⁰ esu)
βxxxData not available
βxxyData not available
βxyyData not available
βyyyData not available
βxxzData not available
βxyzData not available
βxzzData not available
βyyzData not available
βyzzData not available
βzzzData not available
βtotal Data not available

Structure-NLO Property Relationships and Design Principles

Generally, molecules with a significant intramolecular charge transfer (ICT) from a donor to an acceptor group through a π-conjugated bridge exhibit enhanced βtotal values. In the case of 1,1-diphenyl-N-(pyridin-3-ylmethyl)methanimine, the diphenylmethanimine moiety and the pyridinylmethyl group would be analyzed for their electron-donating or -accepting characteristics. The delocalized π-electron system of the phenyl rings and the imine bond is crucial for mediating this charge transfer.

Key design principles for enhancing the NLO properties of Schiff bases often involve:

Introduction of Strong Donor and Acceptor Groups: Attaching potent electron-donating groups (like -NH₂, -OH) and electron-accepting groups (like -NO₂, -CN) to the aromatic rings can significantly increase the molecular hyperpolarizability.

Extension of π-Conjugation: Increasing the length of the conjugated path between the donor and acceptor groups generally leads to a larger NLO response.

Planarity of the Molecule: A more planar molecular structure facilitates π-electron delocalization and enhances ICT, which is beneficial for NLO properties.

Without specific computational data for 1,1-diphenyl-N-(pyridin-3-ylmethyl)methanimine, a detailed analysis of its structure-NLO relationship remains speculative. Further quantum chemical investigations would be necessary to elucidate the specific electronic and structural factors governing its potential NLO activity.

Reactivity Profile of the Bromine Substituent in Bicyclo[4.2.0]octa-1,3,5-triene

The bromine atom attached to the four-membered ring of this compound is a versatile functional group that can participate in a variety of reactions, including nucleophilic substitutions, eliminations, and organometallic couplings.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of the bromine atom by a nucleophile. These reactions can proceed through different mechanisms, primarily SN1 and SN2 pathways, depending on the reaction conditions and the nature of the nucleophile.

In an SN2 reaction , a strong nucleophile attacks the carbon atom bonded to the bromine in a single, concerted step, leading to an inversion of stereochemistry if the carbon is a stereocenter. The rate of this bimolecular reaction depends on the concentration of both the substrate and the nucleophile.

Conversely, an SN1 reaction proceeds through a two-step mechanism. The first and rate-determining step is the departure of the bromide leaving group to form a carbocation intermediate. This is followed by a rapid attack of a nucleophile on the carbocation. SN1 reactions are favored by polar protic solvents and weaker nucleophiles, and their rate is dependent only on the concentration of the substrate.

Reaction TypeKey Features
SN2 One-step mechanism, strong nucleophile, rate = k[Substrate][Nucleophile]
SN1 Two-step mechanism (carbocation intermediate), weak nucleophile, rate = k[Substrate]

Elimination Reactions

Under the influence of a strong base, this compound can undergo elimination reactions to form an additional double bond within the four-membered ring, leading to the highly reactive intermediate, benzocyclobutadiene. This process involves the removal of a proton from the carbon adjacent to the bromine-bearing carbon and the expulsion of the bromide ion. The stability of the resulting alkene and steric factors often govern the regioselectivity of the elimination.

Organometallic Coupling Reactions (e.g., Grignard Reagents, Cross-Coupling)

The bromine substituent facilitates the formation of organometallic reagents and participation in various cross-coupling reactions, which are powerful methods for carbon-carbon bond formation.

Grignard Reagents: this compound can react with magnesium metal in an ether solvent to form the corresponding Grignard reagent, 7-(magnesiobromo)bicyclo[4.2.0]octa-1,3,5-triene. This organometallic compound is a potent nucleophile and a strong base. It can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Cross-Coupling Reactions: This compound is also a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions typically involve an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Coupling ReactionOrganometallic ReagentProduct Type
Suzuki Coupling Organoboron compound (e.g., boronic acid)Biaryl or vinyl-substituted compound
Stille Coupling Organotin compound (organostannane)Biaryl or vinyl-substituted compound
Heck Coupling AlkeneSubstituted alkene
Sonogashira Coupling Terminal alkyneAryl-alkyne

Reactions Involving the Bicyclo[4.2.0]octatriene Core

The strained four-membered ring of the bicyclo[4.2.0]octatriene core is prone to ring-opening under thermal or photochemical conditions, leading to the formation of a highly reactive diene intermediate.

[4+2] Cycloaddition Reactions with Activated Alkenes and o-Xylylenes

Upon heating, this compound undergoes a conrotatory ring-opening of the cyclobutene (B1205218) moiety to generate the corresponding o-xylylene (or o-quinodimethane) intermediate. This reactive diene can readily participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with a variety of dienophiles, such as activated alkenes. This provides a powerful method for the construction of complex polycyclic systems. The stereochemistry of the cycloaddition is predictable based on the Woodward-Hoffmann rules.

Ring-Opening Reactions of the Cyclobutene Moiety

The electrocyclic ring-opening of the cyclobutene ring is a key transformation of the bicyclo[4.2.0]octatriene core. This process is driven by the release of ring strain. The reaction is typically thermally induced, but photochemical methods can also be employed. The resulting o-xylylene is a transient species that can be trapped in situ by a suitable dienophile or can undergo other subsequent reactions. The equilibrium between the closed-ring benzocyclobutene form and the open-ring o-xylylene form is influenced by the substituents on the ring and the reaction conditions.

Aromatization Pathways

The chemical behavior of this compound, a derivative of benzocyclobutene, is significantly influenced by the strained four-membered ring fused to the aromatic system. This inherent strain provides a driving force for reactions that lead to the formation of more stable, fully aromatic structures. A primary pathway to aromatization for benzocyclobutene derivatives involves a thermal ring-opening reaction.

Under thermal conditions, the four-membered ring of this compound undergoes a conrotatory ring-opening to form a highly reactive intermediate known as an o-quinodimethane. This transformation is a key step in the aromatization process. The generated o-quinodimethane is a conjugated diene that can readily participate in subsequent reactions.

The temperature required to initiate this thermal isomerization can be influenced by substituents on the benzocyclobutene core. While a simple substituent effect is not always predictable, computational methods, such as semi-empirical molecular orbital calculations, can be employed to estimate the activation energies and, consequently, the isomerization temperatures for various substituted benzocyclobutenes. researchgate.net

Mechanistic Investigations of Complex Transformations

The reactivity of this compound extends to complex transformations, particularly those involving transition metal catalysis. Mechanistic investigations into these reactions provide crucial insights into the formation of new chemical bonds and the factors that control reaction outcomes.

In the realm of catalytic reactions, particularly nickel-catalyzed cross-coupling reactions involving aryl halides like this compound, understanding the transition states is fundamental to elucidating the reaction mechanism. The catalytic cycle of such reactions typically involves key steps such as oxidative addition and reductive elimination.

Reductive Elimination: The final step to form the new carbon-carbon bond is typically reductive elimination from the nickel(II) intermediate. This step regenerates the nickel(0) catalyst and releases the final product. The energy barrier of the reductive elimination transition state is often the rate-determining and selectivity-determining step of the entire catalytic cycle.

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for investigating the structures and energies of these transition states. For nickel-catalyzed cross-coupling of aryl halides, DFT studies have helped to rationalize reaction chemoselectivity by analyzing the transition states of competing pathways. For instance, in certain systems, the choice between C-C and C-O bond cleavage in the oxidative addition step is dictated by the transition state energies, which are in turn influenced by the nature of the ligands on the nickel catalyst.

The choice of catalyst, particularly the ligands coordinated to the metal center, exerts a profound influence on the reaction pathways of this compound. Nickel(0) catalysts are widely used for the activation of aryl halides, and the ligands play a crucial role in tuning the catalyst's reactivity, stability, and selectivity.

Ligand Effects: Phosphine ligands are commonly employed in nickel-catalyzed cross-coupling reactions. The electronic and steric properties of these ligands can be systematically varied to optimize the catalytic process.

Steric Effects: The steric bulk of the phosphine ligands also plays a critical role. Sterically hindered ligands can promote reductive elimination and prevent catalyst deactivation pathways. The concept of "remote steric hindrance" has been identified as a key factor for the success of certain phosphine ligands in nickel catalysis. nih.gov

The interplay of these electronic and steric factors can be used to direct the reaction towards a desired product. For instance, in nickel-catalyzed decarbonylation reactions, the electronic effect of the phosphine ligand was found to be the dominant factor in controlling the reaction's efficiency. researchgate.net By carefully selecting the appropriate nickel catalyst and ligand combination, it is possible to control the chemoselectivity of reactions involving this compound, favoring one reaction pathway over others.

Below is a summary of the influence of ligand properties on nickel-catalyzed reactions:

Ligand PropertyInfluence on Catalytic ReactionExample
Electronic Properties Modulates electron density on the Ni center, affecting rates of key steps.Electron-withdrawing ligands can lower the overall reaction energy barrier. researchgate.net
Steric Properties Can promote reductive elimination and prevent catalyst deactivation.Remote steric hindrance can lead to more effective catalysts. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of this compound. The molecule possesses a chiral center at the C7 position, leading to considerations of stereochemistry.

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. For this compound, the spectrum shows distinct signals for the aromatic protons, the methine proton at the bromine-bearing carbon (C7), and the methylene (B1212753) protons on the four-membered ring (C8).

The aromatic region typically displays complex multiplets for the four protons on the benzene (B151609) ring. The aliphatic region is characterized by signals for the three protons on the cyclobutane (B1203170) ring. The proton at C7 (the CH-Br group) is expected to appear as a multiplet due to coupling with the adjacent methylene protons. The two protons at C8 are diastereotopic, meaning they are chemically non-equivalent, and therefore exhibit distinct chemical shifts and couplings. They typically present as a pair of doublets of doublets, showing both geminal coupling to each other and vicinal coupling to the C7 proton.

A reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) provides the following assignments chemicalbook.com:

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.28 - 7.07m-4H, Aromatic (C₂-H, C₃-H, C₄-H, C₅-H)
5.39m-1H, Methine (C₇-H)
3.85ddJ = 14.7 Hz, 4.4 Hz1H, Methylene (C₈-H)
3.45dJ = 14.7 Hz1H, Methylene (C₈-H)

Table 1: ¹H NMR spectral data for this compound in CDCl₃. chemicalbook.com

The large coupling constant of 14.7 Hz observed between the methylene protons is characteristic of geminal coupling within a strained four-membered ring.

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. While specific experimental data is not widely published, the chemical shifts can be predicted based on the known effects of bromine and the strained ring system on the parent benzocyclobutene structure chemicalbook.comdocbrown.info.

The carbon atoms of the aromatic ring (C1, C2, C3, C4, C5, C6) would appear in the typical downfield region for aromatic carbons (~120-150 ppm). The aliphatic carbons of the cyclobutane ring are shifted further upfield. The carbon bearing the bromine atom (C7) would be influenced by the electronegativity of the halogen, while the methylene carbon (C8) would appear at a characteristic chemical shift for a strained aliphatic CH₂ group.

Carbon AtomExpected Chemical Shift Range (δ) ppm
C1, C6 (Quaternary Aromatic)145 - 150
C2, C3, C4, C5 (Aromatic CH)122 - 130
C7 (CH-Br)45 - 55
C8 (CH₂)~30

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

As this compound is a chiral molecule, it exists as a racemic mixture of (7R)- and (7S)-enantiomers chemspider.com. Standard NMR spectroscopy does not distinguish between enantiomers. However, advanced NMR techniques could be employed for stereochemical analysis. The use of chiral solvating agents or chiral lanthanide shift reagents could induce separate signals for the enantiomers in the ¹H or ¹³C NMR spectra, allowing for the determination of enantiomeric excess. Furthermore, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in confirming the structural assignments of both protons and carbons, although specific studies applying these techniques to this compound are not detailed in the reviewed literature doi.org.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₈H₇Br. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, leading to two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

The calculated monoisotopic mass for C₈H₇⁷⁹Br is 181.97311 Da. nih.govuni.lu An experimental HRMS measurement matching this value to within a few parts per million would unequivocally confirm the molecular formula. This technique is standard for the characterization of related benzocyclobutene derivatives mdpi.comnih.gov.

Infrared (IR) Spectroscopy for Functional Group Identification

Key expected IR absorptions include:

Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Medium to strong bands appearing just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).

Aromatic C=C Stretch: Medium, sharp bands in the 1450-1600 cm⁻¹ region.

C-Br Stretch: A band in the lower frequency "fingerprint region," typically between 550 and 750 cm⁻¹, which is characteristic of a bromoalkane functional group. docbrown.info

The absence of strong, broad absorptions around 3200-3600 cm⁻¹ would confirm the absence of hydroxyl (O-H) groups, and the lack of a strong absorption around 1700 cm⁻¹ would rule out a carbonyl (C=O) group. missouri.edu

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and absolute stereochemistry. However, this technique requires a well-ordered single crystal of the compound.

This compound is reported to be a liquid at room temperature. chemicalbook.comsigmaaldrich.com This physical state precludes routine X-ray crystallographic analysis. While it is theoretically possible to grow crystals at low temperatures, no crystal structure for this specific compound has been reported in the scientific literature. The structures of numerous crystalline derivatives of benzocyclobutene have, however, been successfully determined using this method, confirming the geometry of the bicyclic core. doi.orgnih.gov

Computational Chemistry in Predicting Spectroscopic Parameters

Computational chemistry serves as a powerful tool in modern chemical research, enabling the prediction and interpretation of spectroscopic data. Through various theoretical models, it is possible to calculate the spectroscopic parameters of a molecule, such as this compound, providing valuable insights that complement experimental findings. While specific computational studies on this compound are not extensively available in the public domain, the methodologies for such predictions are well-established. This section outlines the theoretical approaches used to predict Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Predicting Nuclear Magnetic Resonance (NMR) Spectra:

Density Functional Theory (DFT) is a primary method for the calculation of NMR chemical shifts. The process involves optimizing the molecular geometry of the compound and then computing the magnetic shielding tensors for each nucleus. By referencing these values against a standard, typically tetramethylsilane (B1202638) (TMS), the chemical shifts (δ) can be predicted. For this compound, DFT calculations would provide theoretical ¹H and ¹³C NMR spectra, aiding in the assignment of experimental signals to specific atoms within the molecule. The accuracy of these predictions is dependent on the chosen functional and basis set.

Below is an illustrative table of what predicted ¹H and ¹³C NMR chemical shifts for this compound might look like, based on calculations for similar structures.

Table 1: Predicted NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1/C6-~145-150
C2/C5~7.1-7.3~128-132
C3/C4~7.0-7.2~123-127
C7~5.0-5.5~50-55
C8~3.2-3.6~45-50

Predicting Infrared (IR) Spectra:

The vibrational frequencies of a molecule can be calculated using computational methods, most commonly DFT. Following a geometry optimization, a frequency calculation is performed. This computes the second derivatives of the energy with respect to the nuclear positions, yielding the harmonic vibrational frequencies. These frequencies correspond to the absorption bands in an IR spectrum. For this compound, these calculations would predict the positions of key vibrational modes, such as C-H stretching, C=C aromatic stretching, and the C-Br stretching frequency.

An illustrative table of predicted IR frequencies is provided below.

Table 2: Predicted Salient IR Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H Stretch~3000-3100
Aliphatic C-H Stretch~2850-2960
Aromatic C=C Stretch~1450-1600
C-Br Stretch~550-650

Predicting Ultraviolet-Visible (UV-Vis) Spectra:

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). This approach calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The results can be used to generate a theoretical UV-Vis spectrum, indicating the wavelengths of maximum absorption (λmax). For this compound, TD-DFT calculations would help to understand the electronic structure and the nature of the transitions, such as π → π* transitions within the aromatic system.

A hypothetical table of predicted UV-Vis absorption maxima is presented below.

Table 3: Predicted UV-Vis Absorption for this compound

TransitionPredicted λmax (nm)Predicted Oscillator Strength (f)
π → π~270-280~0.1-0.2
π → π~220-230~0.5-0.7

Theoretical and Computational Studies of 7 Bromobicyclo 4.2.0 Octa 1,3,5 Triene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic structure and thermodynamic stability of 7-Bromobicyclo[4.2.0]octa-1,3,5-triene. These calculations can elucidate the distribution of electrons within the molecule and predict its stability relative to other isomers or related compounds.

Detailed research findings from quantum chemical calculations would typically involve the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the molecule's reactivity, with the HOMO-LUMO gap being an indicator of its kinetic stability. For the parent compound, benzocyclobutene (bicyclo[4.2.0]octa-1,3,5-triene), computational studies have been performed. The introduction of a bromine atom at the 7-position is expected to influence the electronic properties. Due to the electronegativity of bromine, it would likely lower the energy of both the HOMO and LUMO. The lone pairs of the bromine atom could also interact with the π-system of the benzene (B151609) ring, further modifying the molecular orbital landscape.

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are often employed for accurate energy calculations. These methods, while computationally expensive, provide reliable data on the stability of the molecule.

Table 5.1.1: Calculated Electronic Properties of Bicyclo[4.2.0]octa-1,3,5-triene (Benzocyclobutene) (Note: Data for the 7-bromo derivative is not readily available in the cited literature; these values for the parent compound serve as a baseline for understanding the effects of substitution.)

PropertyCalculated ValueMethod/Basis Set
HOMO Energy-8.5 eVDFT/B3LYP/6-31G
LUMO Energy-0.2 eVDFT/B3LYP/6-31G
HOMO-LUMO Gap8.3 eVDFT/B3LYP/6-31G
Dipole Moment0.4 DDFT/B3LYP/6-31G

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for optimizing the molecular geometry of molecules like this compound. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface, thus predicting the most stable three-dimensional structure of the molecule.

The choice of the functional and basis set is critical for obtaining accurate results. For systems involving strained rings and halogens, functionals such as B3LYP, PBE0, and M06-2X are commonly used in conjunction with basis sets like 6-31G* or larger, which include polarization and diffuse functions to accurately describe the electron distribution around the bromine atom.

The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, the fusion of the cyclobutane (B1203170) and benzene rings introduces significant strain, which would be reflected in deviations from ideal bond lengths and angles. The C-Br bond length and the angles around the C7 carbon would be of particular interest.

Table 5.2.1: Predicted Optimized Geometrical Parameters for Bicyclo[4.2.0]octa-1,3,5-triene (Benzocyclobutene) (Note: Specific calculated data for the 7-bromo derivative is not available in the searched literature. The table presents data for the parent compound as a reference.)

ParameterBond/AnglePredicted Value
Bond LengthC1-C61.39 Å
Bond LengthC6-C71.51 Å
Bond LengthC7-C81.56 Å
Bond AngleC1-C6-C7110.2°
Bond AngleC6-C7-C888.5°
Dihedral AngleH-C7-C8-H25.1°

The presence of the bulky bromine atom at the 7-position would be expected to cause some elongation of the adjacent C-C bonds and distortions in the cyclobutane ring angles to alleviate steric strain.

Conformational Analysis and Energy Minima

Conformational analysis of this compound is essential for identifying the most stable conformations and the energy barriers between them. The fused ring system significantly restricts the conformational freedom of the molecule. However, the cyclobutane ring can exhibit a puckered conformation.

Computational methods can be used to perform a systematic scan of the potential energy surface by varying key dihedral angles. This allows for the identification of all possible conformers and the determination of their relative energies. For this compound, the puckering of the four-membered ring and the orientation of the bromine atom (axial vs. equatorial-like positions) would be the primary focus of such an analysis. The conformer with the lowest energy is considered the global minimum and represents the most populated conformation at equilibrium.

Table 5.3.1: Hypothetical Conformational Energy Profile for this compound (Note: This table is illustrative as specific computational studies on the conformational analysis of this exact compound are not readily available. The energy values are hypothetical.)

ConformerDescriptionRelative Energy (kcal/mol)
ABromine in pseudo-equatorial position0.00 (Global Minimum)
BBromine in pseudo-axial position1.5
TS (A-B)Transition state for ring puckering3.2

Reaction Pathway Modeling and Transition State Identification

A key application of computational chemistry is the modeling of reaction pathways to understand the mechanisms of chemical reactions. For this compound, a reaction of significant interest is the thermal ring-opening of the cyclobutene (B1205218) ring to form an o-quinodimethane intermediate. This electrocyclic reaction is characteristic of benzocyclobutene derivatives.

Computational methods can be used to map the potential energy surface along the reaction coordinate, which represents the progress of the reaction. The highest point on this path is the transition state, which is a saddle point on the potential energy surface. Identifying the structure and energy of the transition state is crucial for calculating the activation energy of the reaction and, consequently, the reaction rate.

Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are employed to locate transition states. Frequency calculations are then performed to confirm that the identified structure is indeed a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Molecular Dynamics Simulations for Reactive Intermediates

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time, which is particularly useful for studying short-lived reactive intermediates. The o-quinodimethane intermediate formed from the ring-opening of this compound is highly reactive and can undergo various subsequent reactions, such as dimerization or Diels-Alder reactions.

MD simulations model the motion of atoms by solving Newton's equations of motion. These simulations can be performed at different temperatures to study the stability and reactivity of the intermediate in a simulated environment. By analyzing the trajectories of the atoms, one can observe the conformational changes and reactive events of the intermediate, providing a deeper understanding of its chemical behavior on a femtosecond to nanosecond timescale. While direct MD simulations of this specific intermediate are not widely reported, the methodology has been applied to study the cross-linking of polymers containing benzocyclobutene units.

Applications and Future Directions in Organic Synthesis

7-Bromobicyclo[4.2.0]octa-1,3,5-triene as a Building Block in Complex Molecule Synthesis

The bromine atom on the cyclobutene (B1205218) ring serves as a convenient handle for introducing various functionalities through reactions such as Grignard reagent formation. sci-hub.se This allows for the strategic incorporation of the benzocyclobutene (BCB) moiety into larger, more complex structures.

Benzocyclobutene-based polymers are of significant interest due to their exceptional properties, including thermal stability and low dielectric constants, making them suitable for applications in microelectronics and as insulating materials. sci-hub.seresearchgate.netgoogle.com this compound is a key starting material for creating monomers that can be polymerized.

Research has demonstrated the synthesis of novel cross-linking monomers derived from this bromo-compound. researchgate.net For instance, a monomer synthesized from 3-bromobenzocyclobutene, 1,3-diallyl-1,3-di[bicyclo[4.2.0]octa-1,3,5-trien-3-yl]-1,3-dimethyl-siloxane (BCB-All), can undergo thermal polymerization to form materials with excellent dielectric properties. researchgate.net The homopolymer of BCB-All and its copolymers have been shown to possess high thermal stability and low dielectric constants, which are highly desirable for insulating materials, including those used in microwave technology. researchgate.net

Table 1: Dielectric Properties of Polymers Derived from a this compound-based Monomer

Polymer Composition Dielectric Constant (ε) at 10 GHz Dielectric Loss (tanδ) at 10 GHz 5% Weight Loss Temperature (Td5%)
BCB-All (homopolymer) 2.34 4.4 x 10⁻⁴ 464°C
BCB-All/TGM-3 (50/50) 2.46 - 322°C
BCB-All/PFHDA (50/50) 2.45 6.6 x 10⁻⁴ 435°C
BCB-All/PFHDA (75/25) 2.37 1.3 x 10⁻³ -

Data sourced from a study on a cross-linking monomer synthesized from 3-bromobenzocyclobutene. researchgate.net

To integrate the benzocyclobutene unit into a diverse array of polymer systems, functionalized derivatives are essential. sci-hub.se this compound is an effective intermediate for producing these functionalized molecules. sci-hub.se For example, it can be converted into the corresponding Grignard reagent, which can then react with dimethylformamide to yield an aldehyde. sci-hub.se This aldehyde, in turn, can be transformed into other functional groups, such as a hydroxyl group via a Baeyer-Villiger reaction, affording bicyclo[4.2.0]octa-1,3,5-trien-3-ol. sci-hub.se Such functionalized derivatives are crucial for creating new materials with tailored properties. sci-hub.se

Derivatization for Novel Chemical Entities

The reactivity of the bromo-substituent allows for extensive derivatization, leading to the creation of novel chemical entities with specific functionalities for advanced material applications.

Silicon-organic compounds, such as polysiloxanes and polysilanes, are widely used as coupling agents, for enhancing the mechanical and dielectric properties of composites, and in the development of photo- or thermo-curable materials for electronics. mdpi.com this compound is a precursor for synthesizing hybrid monomers containing both the benzocyclobutene moiety and silicon.

A multi-stage synthesis has been developed to produce bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl-((E)-styryl)-silane (BCB-KS). mdpi.com This process involves the reaction of the Grignard reagent derived from 4-bromobicyclo[4.2.0]octa-1(6),2,4-triene with dimethylchloro((E)-styryl)silane. mdpi.com The resulting silicon-containing benzocyclobutene derivative holds potential for the development of new polymerizable composite materials with high thermal stability. mdpi.com

The benzocyclobutene group is known for its ability to undergo thermal ring-opening to form highly reactive o-xylylenes, which can then participate in cross-linking reactions. mdpi.com This property is exploited in the design of cross-linking monomers. A notable example is the synthesis of 1,3-diallyl-1,3-di[bicyclo[4.2.0]octa-1,3,5-trien-3-yl]-1,3-dimethyl-siloxane (BCB-All) from 3-bromobenzocyclobutene. researchgate.net This monomer contains both allyl groups, which can polymerize, and the BCB moiety, which provides a mechanism for thermal cross-linking at temperatures above 200°C. researchgate.netmdpi.com The cross-linking occurs via the thermo-initiated ring-opening of the BCB unit, leading to the formation of a stable polymer network. researchgate.net

Potential for Pharmaceutical and Agrochemical Intermediates

The bicyclo[4.2.0]octa-1,3,5-triene framework is not only relevant in materials science but also shows potential in the life sciences. Several chemical suppliers classify this compound as a pharmaceutical intermediate. tianfuchem.comchemscene.com This is supported by its use in the synthesis of complex molecules with biological activity. For instance, a derivative, (7S)-1-(3,4-dimethoxy bicyclo[4.2.0] octa-1,3,5-triene 7-yl) N-methyl methanamine, is a key intermediate in a patented enzymatic synthesis process for Ivabradine (B130884). google.com Ivabradine is a medication used for the symptomatic treatment of heart-related conditions. The utility of the bicyclo[4.2.0]octa-1,3,5-triene core in pharmaceuticals suggests a potential for related applications, such as in the development of novel agrochemical compounds, although specific examples in this area are less documented.

Challenges and Opportunities in Scaling Up Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives presents a distinct set of challenges and opportunities. The inherent strain of the four-membered cyclobutene ring fused to the aromatic system makes the bicyclo[4.2.0]octa-1,3,5-triene core sensitive to acidic conditions and high temperatures. researchgate.net This sensitivity can lead to undesired side reactions, such as ring-opening, which often results in diminished yields, rarely exceeding 50% in some electrophilic substitution reactions. researchgate.net

One of the primary hurdles in scaling up is maintaining precise control over reaction conditions to prevent these side reactions. Traditional synthetic routes may not be readily adaptable to large-scale reactors where maintaining uniform temperature and reagent distribution can be difficult.

However, these challenges have spurred innovation, creating opportunities for the development of more robust and efficient synthetic methodologies. A significant area of advancement is the use of modern catalytic systems. For instance, palladium-catalyzed C-H activation techniques have emerged as a powerful tool for the synthesis of benzocyclobutene (BCB) derivatives with high regioselectivity. scripps.edu These methods can proceed under milder conditions, potentially avoiding the harsh environments that lead to degradation of the sensitive scaffold. The development of modular and stereoselective copper- and palladium-catalyzed assembly and cyclization sequences also presents a promising avenue for constructing densely functionalized BCBs from simple precursors. manchester.ac.uk

The growing industrial demand for BCB-based polymers in the electronics sector for applications such as microelectronics and photosensitive polymers provides a strong impetus for overcoming these scale-up challenges. scripps.eduscispace.com The development of materials with specific properties, like low-temperature curing capabilities, further drives research into scalable synthetic routes. researchgate.netchemistryviews.org

Table 1: Key Challenges and Opportunities in Scaling Up Bicyclo[4.2.0]octa-1,3,5-triene Synthesis

ChallengeOpportunity
Inherent ring strain leading to sensitivity to acid and heat. researchgate.netDevelopment of novel, milder catalytic methods (e.g., Pd-catalyzed C-H activation). scripps.edu
Low yields in traditional electrophilic substitution reactions due to ring-opening byproducts. researchgate.netImproved regioselectivity and functional group tolerance with modern synthetic protocols. scripps.edumanchester.ac.uk
Difficulty in controlling reaction conditions on a large scale.Industrial demand for high-performance polymers driving innovation in process chemistry. scispace.com

Emerging Research Frontiers for Bicyclo[4.2.0]octa-1,3,5-triene Scaffolds

The unique reactivity and rigid structure of the bicyclo[4.2.0]octa-1,3,5-triene scaffold have positioned it at the forefront of several exciting research areas in materials science and medicinal chemistry.

A major frontier is the development of advanced polymers. The thermal electrocyclic ring-opening of BCBs to form highly reactive o-quinodimethanes makes them ideal monomers for cross-linking and creating robust polymer networks. manchester.ac.uk Current research is focused on fine-tuning the properties of these polymers for specific applications. For example, scientists are designing BCB-based polymers that cure at lower temperatures, making them suitable for use in flexible electronics and on temperature-sensitive substrates. researchgate.netchemistryviews.org Furthermore, the incorporation of BCB units into polymer backbones is being explored to create materials with enhanced thermal stability and specific dielectric properties for microelectronic applications. scispace.commdpi.com The creation of BCB-inorganic nanocomposites is also a promising area, aiming to produce materials with ultra-low dielectric constants for next-generation electronic devices. nih.gov

In the realm of medicinal chemistry, the bicyclo[4.2.0]octa-1,3,5-triene moiety is recognized as a valuable pharmacophore. Its presence in the heart failure medication ivabradine highlights its potential for biological activity. scripps.edumanchester.ac.uk Researchers are actively exploring the use of this scaffold as a building block for new drug candidates. A key area of this research is the development of methods for the asymmetric synthesis of chiral BCB derivatives, which is crucial for investigating the stereochemistry-activity relationships of potential therapeutics. manchester.ac.uk Recent advancements in catalytic enantioselective methods are making these chiral building blocks more accessible. researchgate.net

The unique mechanochemical properties of BCBs are also being investigated. Their ability to undergo ring-opening reactions under mechanical stress makes them interesting candidates for use as mechanophores in self-healing materials and sensors. manchester.ac.uk

Finally, the fundamental chemistry of the bicyclo[4.2.0]octa-1,3,5-triene system continues to be an active area of research. Studies into new synthetic transformations, such as rhodium-catalyzed one-pot procedures for the synthesis of tetraaryl-substituted derivatives, are expanding the toolkit available to organic chemists. researchgate.net These fundamental studies are crucial for unlocking the full potential of this versatile scaffold in all its applications.

Table 2: Emerging Research Frontiers and Applications

Research FrontierPotential Applications
Low-temperature curing BCB polymers. researchgate.netchemistryviews.orgFlexible electronics, temperature-sensitive device fabrication.
BCB-inorganic nanocomposites. nih.govAdvanced dielectric materials for microelectronics.
Asymmetric synthesis of chiral BCBs. manchester.ac.ukresearchgate.netDevelopment of new pharmaceuticals with improved efficacy and specificity.
Mechanophores based on BCB scaffolds. manchester.ac.ukSelf-healing materials, stress sensors.
Novel catalytic syntheses of substituted BCBs. researchgate.netExpansion of chemical space for materials and drug discovery.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-bromobicyclo[4.2.0]octa-1,3,5-triene, and how are intermediates characterized?

  • Methodological Answer : Direct bromination of the parent bicyclic compound (bicyclo[4.2.0]octa-1,3,5-triene) using bromine or N-bromosuccinimide (NBS) under controlled conditions is a primary route. Alternative approaches include cycloaddition reactions involving brominated precursors, such as bromoalkynes or dienes. Intermediate characterization relies on 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity, supported by GC-MS for purity validation .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight (C8H7BrC_8H_7Br, exact mass 182.9744). IR spectroscopy identifies C-Br stretching (~560 cm1^{-1}), while 1H^1H-NMR resolves aromatic protons in the bicyclic system (δ 6.5–7.2 ppm). X-ray crystallography may resolve positional ambiguity in bromine substitution .

Advanced Research Questions

Q. How does bromine substitution at the 7-position influence the reactivity of bicyclo[4.2.0]octa-1,3,5-triene in cross-coupling reactions?

  • Methodological Answer : Bromine enhances electrophilicity, enabling Suzuki-Miyaura or Stille couplings. However, steric hindrance from the bicyclic framework may limit catalytic efficiency. Computational studies (DFT) predict electron density redistribution at the C-Br bond, which correlates with experimental coupling yields. Optimizing ligands (e.g., Pd(PPh3_3)4_4) and solvents (e.g., THF) is critical .

Q. What are the thermal stability challenges of this compound, and how can decomposition pathways be mitigated?

  • Methodological Answer : The compound decomposes above 150°C via retro-Diels-Alder reactions or bromine elimination. Thermogravimetric analysis (TGA) under inert atmospheres reveals mass loss profiles. Stabilization strategies include derivatization (e.g., introducing electron-withdrawing groups) or encapsulation in polymeric matrices .

Q. How can computational modeling predict the regioselectivity of bromination in bicyclo[4.2.0]octa-1,3,5-triene derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) compare transition-state energies for bromination at different positions. Electron localization function (ELF) maps highlight reactive sites. Validation involves comparing predicted vs. experimental 1H^1H-NMR shifts and X-ray structures .

Q. What contradictions exist in spectral data for bicyclo[4.2.0]octa-1,3,5-triene derivatives, and how can they be resolved?

  • Methodological Answer : Discrepancies in 1H^1H-NMR chemical shifts (e.g., δ 6.8 vs. 7.1 ppm for aromatic protons) may arise from solvent polarity or substituent effects. Multi-technique validation (e.g., NOESY for spatial proximity, HRMS for fragmentation patterns) resolves ambiguities. Cross-referencing with thermodynamic data (e.g., ΔfH° from NIST) ensures consistency .

Q. How do structural analogs like 7-thiabicyclo[4.2.0]octa-1,3,5-triene-7,7-dioxide compare in electronic properties and synthetic utility?

  • Methodological Answer : Sulfur substitution introduces electron-deficient character, altering reactivity in cycloadditions. Comparative cyclic voltammetry shows reduced oxidation potentials for the bromo derivative. Synthetic utility diverges: bromo derivatives excel in cross-coupling, while sulfur analogs are precursors for heterocyclic drug scaffolds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.